molecular formula C72H90N8O6 B10851814 neo-Kauluamine

neo-Kauluamine

Cat. No.: B10851814
M. Wt: 1163.5 g/mol
InChI Key: QBYWKABDYAEEIS-VZMZVYMRSA-N
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Description

Neo-kauluamine is a complex marine alkaloid belonging to the manzamine family. These compounds are primarily isolated from marine sponges and are known for their intricate structures and diverse biological activities. This compound, in particular, is a dimeric manzamine alkaloid that has garnered significant attention due to its unique chemical structure and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of neo-kauluamine involves the extraction of marine sponges, specifically from the genus Acanthostrongylophora. The fresh sponge is typically extracted with acetone, followed by the isolation of the total alkaloid fraction . During storage at low temperatures, pre-neo-kauluamine undergoes a non-enzymatic dimerization to form this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to the complexity of its structure and the challenges associated with its synthesis. Most of the available this compound is obtained through the extraction of marine sponges .

Chemical Reactions Analysis

Types of Reactions

Neo-kauluamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of neo-kauluamine involves the inhibition of specific enzymes and pathways within cells. One of the primary targets is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins. By inhibiting proteasome activity, this compound can induce cell death in cancer cells. Additionally, the compound has been shown to inhibit the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT), which plays a role in cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

Neo-kauluamine is part of the manzamine family, which includes several other related compounds:

  • Manzamine A
  • Pre-neo-kauluamine
  • Acantholactam
  • Manadomanzamines A and B

Uniqueness

What sets this compound apart from other manzamine alkaloids is its dimeric structure, which results from the non-enzymatic dimerization of pre-neo-kauluamine. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C72H90N8O6

Molecular Weight

1163.5 g/mol

IUPAC Name

(1R,3S,4R,9R,10S,13Z,22S,23S,26R,27S,31R,32S,35Z,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol

InChI

InChI=1S/C72H90N8O6/c81-58-22-17-37-79-40-29-61(58)86-72-32-23-60(85-47-69-46-78-36-16-8-3-1-5-13-30-70(83,66(69)79)42-53(55(69)27-39-78)63-65-51(25-34-74-63)49-19-10-12-21-57(49)76-65)59(82)28-41-80(72)67-68(44-72)45-77-35-15-7-4-2-6-14-31-71(67,84)43-52(54(68)26-38-77)62-64-50(24-33-73-62)48-18-9-11-20-56(48)75-64/h1-2,5-6,9-12,18-21,24-25,33-34,42-43,54-55,58-61,66-67,75-76,81-84H,3-4,7-8,13-17,22-23,26-32,35-41,44-47H2/b5-1-,6-2-/t54-,55-,58+,59-,60+,61-,66+,67+,68-,69+,70-,71-,72+/m0/s1

InChI Key

QBYWKABDYAEEIS-VZMZVYMRSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@@]56N4CC[C@@H]([C@@H](CC5)OC[C@@]78CN9CCCC/C=C\CC[C@@]([C@@H]7N1CCC[C@H]([C@@H](O6)CC1)O)(C=C([C@@H]8CC9)C1=NC=CC2=C1NC1=CC=CC=C21)O)O)O)C1=NC=CC2=C1NC1=CC=CC=C21

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC56N4CCC(C(CC5)OCC78CN9CCCCC=CCCC(C7N1CCCC(C(O6)CC1)O)(C=C(C8CC9)C1=NC=CC2=C1NC1=CC=CC=C21)O)O)O)C1=NC=CC2=C1NC1=CC=CC=C21

Origin of Product

United States

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